molecular formula C10H13NO2 B1272808 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 423768-58-5

1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1272808
CAS RN: 423768-58-5
M. Wt: 179.22 g/mol
InChI Key: VOOZJPFNBFNPEK-UHFFFAOYSA-N
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Description

The compound "1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" is a derivative of pyrrole with a cyclopropyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid functionality. It is structurally related to various biologically active compounds and has potential relevance in medicinal chemistry due to its structural features which are common in several pharmaceutical agents .

Synthesis Analysis

The synthesis of cyclopropyl-containing pyrrole derivatives can be achieved through various methods. One approach is the TfOH-catalyzed formal [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles, which provides an efficient method for the synthesis of 1-pyrrolines . Another relevant synthesis method involves the alkylation of pyrrole derivatives with chloromethylcyclopropanecarboxylate to obtain novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid . Additionally, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to the compound of interest, has been reported using Dieckmann-type cyclization .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing pyrrole derivatives is characterized by the presence of a three-membered cyclopropane ring, which can influence the conformation and reactivity of the molecule. X-ray crystallography studies have shown that the cyclopropane rings in such compounds possess a Z-configuration and that the attached groups are disposed perpendicularly to each other . The conformation of these molecules is important for their biological activity and interaction with biological targets .

Chemical Reactions Analysis

Cyclopropyl-containing pyrrole derivatives can undergo various chemical reactions. For instance, the 1,3-dipolar cycloaddition reaction is a common method to synthesize pyrrolo derivatives, such as the 5H-pyrrolo[2,1-a]isoindole ring . Additionally, the reactivity of the cyclopropane ring allows for the formation of different substituted products through displacement reactions, as seen in the synthesis of 7-substituted 1,8-naphthyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" and related compounds are influenced by the presence of the cyclopropane ring and the substituents on the pyrrole ring. The cyclopropane ring imparts strain to the molecule, which can affect its stability and reactivity. The carboxylic acid functionality is likely to contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds, which is significant for its biological activity . The specific properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.

Scientific Research Applications

Inhibition of Mammalian Topoisomerase II

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives have been studied for their potential to inhibit mammalian topoisomerase II (topo II). This enzyme is crucial in the process of DNA replication and cell division, making it a target for anticancer therapies. In a DNA-cleavage assay using topo II isolated from HeLa cells, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a related compound, exhibited significant inhibitory activity (Wentland et al., 1993).

Synthesis of Heterocycles with Cyclopropane Substituents

Methyl 3-cyclopropyl-3-oxopropanoate, a compound closely related to 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has been utilized in the synthesis of various heterocycles having a cyclopropane substituent. These reactions have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, highlighting the versatility of these cyclopropane-containing compounds in heterocyclic chemistry (Pokhodylo et al., 2010).

Applications in Antimicrobial Agent Synthesis

The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which are structurally related to 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has been researched for potential use as antimicrobial agents. These derivatives have shown significant in vitro antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial therapies (Hublikar et al., 2019).

Use in Coordination Polymers for Catalytic Applications

1-(4-Carboxyphenyl)-2,5-dimethyl, 1H-pyrrole-3,4-dicarboxylic acid, a compound structurally similar to 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has been used in the synthesis of coordination polymers. These polymers have shown high catalytic activity for solvent-free synthesis of chloropropene carbonate from CO2 and epichlorohydrin under atmospheric CO2 pressure, demonstrating their potential in environmental and green chemistry applications (Chen et al., 2014).

properties

IUPAC Name

1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-9(10(12)13)7(2)11(6)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOZJPFNBFNPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380201
Record name 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

423768-58-5
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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